5-Bromo-4-chloronicotinaldehyde
Overview
Description
5-Bromo-4-chloronicotinaldehyde: is an organic compound with the molecular formula C6H3BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinaldehyde, featuring both bromine and chlorine substituents on the pyridine ring. This compound is typically a white crystalline solid and is soluble in organic solvents such as chloroform, ethanol, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloronicotinaldehyde can be achieved through various chemical reactions involving the corresponding aromatic compounds. One common method involves the bromination and chlorination of nicotinaldehyde derivatives under controlled conditions . For instance, a typical synthesis route might involve the reaction of 5-bromo-4-chloronicotinic acid with a reducing agent to yield the desired aldehyde .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization and quality control measures to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products:
Oxidation: 5-Bromo-4-chloronicotinic acid.
Reduction: 5-Bromo-4-chloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloronicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloronicotinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
- 5-Bromo-4-chloronicotinic acid
- 5-Bromo-4-chloronicotinalcohol
- 5-Bromo-4-chloropyridine-3-carbaldehyde
Comparison: 5-Bromo-4-chloronicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
5-Bromo-4-chloronicotinaldehyde (CAS No. 1060802-24-5) is an organic compound characterized by its unique halogenated pyridine structure. With the molecular formula CHBrClNO and a molecular weight of 220.45 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through various methods, often involving bromination and chlorination of nicotinaldehyde derivatives. The compound features a carbonyl group attached to a nitrogen-containing aromatic system, which influences its reactivity and interactions with biological targets.
Synthesis Methods
- Bromination and Chlorination : Utilizing controlled conditions to introduce bromine and chlorine substituents.
- Purification : Techniques such as recrystallization are employed to enhance purity for biological applications.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. Preliminary studies suggest that it may exhibit enzyme inhibition or activation, similar to other compounds in its class.
The mechanisms by which this compound exerts its biological effects can include:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes, altering their activity.
- Receptor Modulation : Potential interaction with specific receptors involved in cellular signaling pathways.
Case Studies
- Enzyme Interaction Studies : Research indicates that halogenated pyridine derivatives, including this compound, can modulate enzyme activities in biochemical assays. Specific interactions with nucleophilic sites on proteins have been noted, suggesting a role in enzyme catalysis or inhibition.
- Pharmacological Applications : The compound has been explored for its potential use in developing new pharmaceuticals, particularly in targeting specific biological pathways associated with diseases such as cancer and bacterial infections .
Comparative Analysis
Comparative studies with structurally similar compounds highlight the unique properties of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Bromo-2-chloronicotinaldehyde | Bromine at position 5, chlorine at position 2 | Different substitution pattern affects reactivity |
5-Bromo-4-fluoronicotinaldehyde | Bromine at position 5, fluorine at position 4 | Fluorine's electronegativity alters electronic properties |
5-Bromo-4-hydroxynicotinaldehyde | Hydroxyl group at position 4 | Hydroxyl enhances hydrogen bonding capabilities |
Applications in Medicinal Chemistry
The compound's structural characteristics allow it to serve as a versatile building block in organic synthesis. Its potential applications include:
Properties
IUPAC Name |
5-bromo-4-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNBFATWINWCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857212 | |
Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-24-5 | |
Record name | 5-Bromo-4-chloro-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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